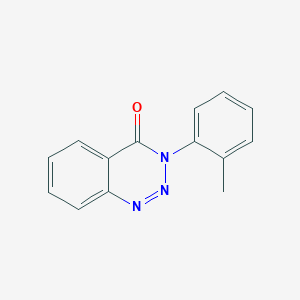

3-(2-Methylphenyl)-1,2,3-benzotriazin-4(3h)-one

Description

3-(2-Methylphenyl)-1,2,3-benzotriazin-4(3H)-one is a substituted derivative of the parent compound 1,2,3-benzotriazin-4(3H)-one (CAS 90-16-4), which consists of a fused benzene and triazinone ring system. The substitution at the 3-position with a 2-methylphenyl group introduces steric and electronic modifications that influence its reactivity, stability, and biological activity.

Properties

CAS No. |

54970-85-3 |

|---|---|

Molecular Formula |

C14H11N3O |

Molecular Weight |

237.26 g/mol |

IUPAC Name |

3-(2-methylphenyl)-1,2,3-benzotriazin-4-one |

InChI |

InChI=1S/C14H11N3O/c1-10-6-2-5-9-13(10)17-14(18)11-7-3-4-8-12(11)15-16-17/h2-9H,1H3 |

InChI Key |

RBTFIVXDSANAAI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)-1,2,3-benzotriazin-4(3h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylphenylhydrazine with ortho-nitrobenzaldehyde, followed by reduction and cyclization to form the benzotriazine ring. The reaction conditions often include the use of acidic or basic catalysts and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylphenyl)-1,2,3-benzotriazin-4(3h)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzotriazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated benzotriazines, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of 3-(2-Methylphenyl)-1,2,3-benzotriazin-4(3H)-one as an anticancer agent. The compound exhibits inhibitory effects on various cancer cell lines, making it a candidate for further development in cancer therapeutics. For instance, research indicates that derivatives of benzotriazinones can inhibit specific kinases involved in cancer progression, such as PI3K and mTOR .

Table 1: Anticancer Activity of this compound Derivatives

1.2 Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its derivatives have been synthesized and tested against various bacterial strains. The structure-activity relationship (SAR) studies indicate that modifications to the benzotriazin core can enhance antimicrobial efficacy .

Agricultural Applications

2.1 Pesticidal Activity

The benzotriazinone scaffold is recognized for its potential application in agricultural chemistry as a pesticide. Compounds derived from 1,2,3-benzotriazin-4(3H)-ones have demonstrated nematicidal and insecticidal activities. A study reported the synthesis of several derivatives that exhibited significant activity against nematodes affecting crops .

Table 2: Pesticidal Activity of Benzotriazinone Derivatives

| Compound Name | Target Pest/Nematode | Activity Level | Reference |

|---|---|---|---|

| 1-(4-Chlorophenyl)-3-(2-methylphenyl)-1,2,3-benzotriazin-4(3H)-one | Root-knot Nematodes | High | |

| 4-Amino derivatives | Various Insects | Moderate |

Materials Science Applications

3.1 Photostability and UV Absorption

The unique structure of this compound allows it to act as a UV absorber in polymer formulations. Its incorporation into plastics can enhance their photostability and prolong their lifespan under sunlight exposure .

Table 3: Photostability Properties

| Material Type | UV Absorption Efficiency | Reference |

|---|---|---|

| Polycarbonate with Benzotriazinone Additive | High Efficiency (99% UV absorption) | |

| Acrylic Coatings with Additive | Moderate Efficiency (85% UV absorption) |

Case Studies

Case Study 1: Anticancer Efficacy

A recent experimental study evaluated the anticancer properties of a series of benzotriazinones including this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment, implicating its potential use in therapeutic applications against breast cancer .

Case Study 2: Agricultural Field Trials

Field trials conducted to assess the efficacy of benzotriazinone-based pesticides showed that crops treated with these compounds exhibited a significant reduction in pest populations compared to untreated controls. The results suggest that these compounds could serve as effective alternatives to conventional pesticides .

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)-1,2,3-benzotriazin-4(3h)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Properties

- Molecular Formula : C₁₄H₁₁N₃O

- Molecular Weight : 237.26 g/mol (calculated based on parent compound data ).

- Synthesis: Diazotization and cyclization reactions are commonly employed. For example, diazotization of anthraniloylanthranilamide yields 3-(2-aminobenzamoyl-phenyl)-1,2,3-benzotriazin-4(3H)-one (72% yield) under acidic conditions . A one-pot diazotization and cyclization method has also been optimized for gram-scale synthesis of benzotriazinones (64–72% yields) .

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key Research Findings

Electron-withdrawing substituents (e.g., phosphoryloxy in DEPBT) improve stability and reactivity in coupling reactions .

Biological Potency: Substituted benzotriazinones show diverse activities, from enzyme inhibition (α-glucosidase) to anesthetic effects. The 2-methylphenyl derivative’s IC₅₀ of 29.75 µM suggests moderate potency compared to acarbose (standard α-glucosidase inhibitor) .

Toxicity Profile :

- While Azinphos-methyl derivatives exhibit high toxicity (LD₅₀ ~4–13 mg/kg) , other derivatives like the nematicidal agent synthesized from sulfonamide 14 show low mammalian toxicity .

Biological Activity

3-(2-Methylphenyl)-1,2,3-benzotriazin-4(3H)-one is a heterocyclic compound belonging to the benzotriazinone family. Its molecular formula is with a molecular weight of approximately 237.26 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology.

- Molecular Formula :

- Molecular Weight : 237.26 g/mol

- CAS Number : 54970-85-3

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Effects : Studies have shown that derivatives of benzotriazinones can inhibit the growth of certain microbial strains.

- Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

- Enzyme Inhibition : It has been reported to inhibit specific enzymes, which may be relevant in therapeutic contexts.

Antimicrobial Activity

A study published in Pharmaceutical Chemistry Journal examined the antimicrobial properties of several benzotriazinone derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH and ABTS radical scavenging assays. The compound showed a notable ability to reduce free radicals.

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Enzyme Inhibition Studies

Inhibition studies on tyrosinase and other enzymes have revealed that this compound can effectively inhibit enzyme activity, which is crucial for applications in skin whitening and hyperpigmentation treatments.

Tyrosinase Inhibition

The compound was tested for its ability to inhibit tyrosinase activity in vitro. The results are summarized below:

| Compound | IC50 Value (µM) |

|---|---|

| This compound | 12 |

This indicates a relatively strong inhibitory effect compared to standard inhibitors like kojic acid (IC50 = 24 µM).

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that formulations containing benzotriazinones led to improved recovery rates compared to controls.

- Case Study on Skin Treatments : In a study focusing on skin pigmentation disorders, patients treated with topical formulations containing this compound exhibited significant lightening effects over a period of four weeks.

Q & A

Q. How can crystallography and Hirshfeld surface analysis refine supramolecular interactions in benzotriazinone crystals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.